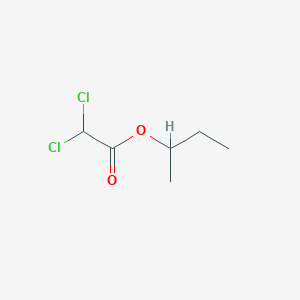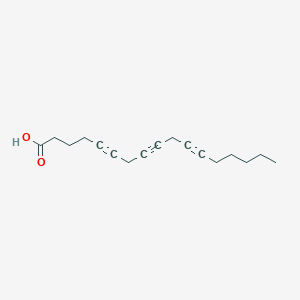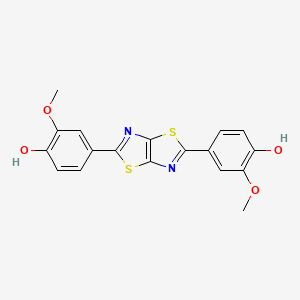![molecular formula C7H15N3O3 B12005130 tert-butyl N-[(2-aminoacetyl)amino]carbamate CAS No. 23776-83-2](/img/structure/B12005130.png)
tert-butyl N-[(2-aminoacetyl)amino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2-aminoacetyl)amino]carbamate: is an organic compound commonly used in various chemical and biological applications. It is characterized by the presence of a tert-butyl group, an aminoacetyl group, and a carbamate group. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-aminoacetyl)amino]carbamate typically involves the reaction of tert-butyl carbamate with an aminoacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Mixing: Continuous mixing of tert-butyl carbamate and aminoacetyl chloride in a solvent.
Reaction: Maintaining the reaction mixture at a controlled temperature.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(2-aminoacetyl)amino]carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of substituted carbamates.
Hydrolysis: Formation of tert-butyl carbamate and aminoacetic acid.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[(2-aminoacetyl)amino]carbamate is used as a building block for the synthesis of peptides and other complex organic molecules. Its stability and reactivity make it an ideal protecting group for amino acids during peptide synthesis.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of prodrugs and as a precursor for active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which tert-butyl N-[(2-aminoacetyl)amino]carbamate exerts its effects involves its interaction with specific molecular targets. The aminoacetyl group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, influencing their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- N-[(2-aminoacetyl)amino]carbamate
- tert-Butyl N-[(2-hydroxyacetyl)amino]carbamate
Uniqueness
tert-Butyl N-[(2-aminoacetyl)amino]carbamate is unique due to its combination of a tert-butyl group and an aminoacetyl group. This combination provides both stability and reactivity, making it a versatile compound in various applications. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, enhancing its solubility and reactivity in different solvents and conditions.
Propiedades
Número CAS |
23776-83-2 |
|---|---|
Fórmula molecular |
C7H15N3O3 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-aminoacetyl)amino]carbamate |
InChI |
InChI=1S/C7H15N3O3/c1-7(2,3)13-6(12)10-9-5(11)4-8/h4,8H2,1-3H3,(H,9,11)(H,10,12) |
Clave InChI |
IYNKTQKAGQJMNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12005063.png)

![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)


![4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12005084.png)


![[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12005103.png)

![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12005121.png)


